molecular formula C16H34N2OS2 B12810046 N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide CAS No. 15386-61-5

N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide

Cat. No.: B12810046
CAS No.: 15386-61-5
M. Wt: 334.6 g/mol
InChI Key: OTHPRRZDNZEAPE-UHFFFAOYSA-N
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Description

N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is an organic compound with the molecular formula C₁₆H₃₄N₂OS₂ This compound features a decylamino group, a dithioether linkage, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide typically involves the following steps:

    Formation of the Decylamino Intermediate: The initial step involves the reaction of decylamine with an appropriate alkylating agent to form the decylamino intermediate.

    Dithioether Linkage Formation: The decylamino intermediate is then reacted with a disulfide compound to introduce the dithioether linkage.

    Acetamide Formation: Finally, the compound is treated with acetic anhydride or acetyl chloride to form the acetamide group.

The reaction conditions generally involve moderate temperatures (50-80°C) and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The dithioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide involves its interaction with molecular targets such as proteins and enzymes. The dithioether linkage can form reversible disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-(Octylamino)ethyl)dithio)ethyl)acetamide
  • N-(2-((2-(Hexylamino)ethyl)dithio)ethyl)acetamide
  • N-(2-((2-(Dodecylamino)ethyl)dithio)ethyl)acetamide

Uniqueness

N-(2-((2-(Decylamino)ethyl)dithio)ethyl)acetamide is unique due to its specific chain length (decyl group) and the presence of both dithioether and acetamide functionalities. This combination provides distinct chemical reactivity and biological activity compared to its analogs with shorter or longer alkyl chains.

Properties

CAS No.

15386-61-5

Molecular Formula

C16H34N2OS2

Molecular Weight

334.6 g/mol

IUPAC Name

N-[2-[2-(decylamino)ethyldisulfanyl]ethyl]acetamide

InChI

InChI=1S/C16H34N2OS2/c1-3-4-5-6-7-8-9-10-11-17-12-14-20-21-15-13-18-16(2)19/h17H,3-15H2,1-2H3,(H,18,19)

InChI Key

OTHPRRZDNZEAPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCSSCCNC(=O)C

Origin of Product

United States

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